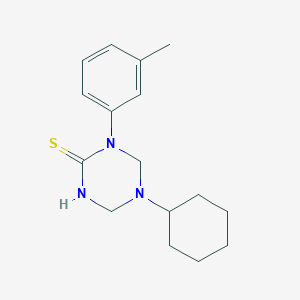
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group
Preparation Methods
The synthesis of 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of cyclohexylamine with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the desired triazinane-2-thione compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The molecular pathways involved include the disruption of cellular redox balance and interference with signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione include:
1,3,5-triazine derivatives: These compounds share the triazinane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiosemicarbazones: These compounds also contain a thione group and are studied for their antimicrobial and anticancer activities.
Cyclohexylamine derivatives: These compounds have a cyclohexyl group and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of a cyclohexyl group, a 3-methylphenyl group, and a triazinane-2-thione ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-13-6-5-9-15(10-13)19-12-18(11-17-16(19)20)14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQEHIHKWTZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CN(CNC2=S)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













